
Trachyloban-18-oic acid, (4beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trachyloban-18-oic acid, (4beta)-, is a diterpenoid compound belonging to the trachylobane family. These compounds are characterized by a pentacyclic carbon skeleton and are known for their diverse biological activities. Trachyloban-18-oic acid, (4beta)-, has been isolated from various plant species and has shown potential in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trachyloban-18-oic acid, (4beta)-, can be achieved through biotransformation processes using microorganisms such as Rhizopus arrhizus. This method involves the hydroxylation of ent-trachyloban-18-oic acid to produce various hydroxylated metabolites . The reaction conditions typically involve the use of specific strains of microorganisms under controlled environmental conditions to facilitate the biotransformation process.
Industrial Production Methods: Industrial production of trachyloban-18-oic acid, (4beta)-, may involve large-scale biotransformation processes using optimized strains of microorganisms. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of biocatalysts allows for the production of enantiomerically pure compounds using mild and environmentally friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions: Trachyloban-18-oic acid, (4beta)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives with unique biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of trachyloban-18-oic acid, (4beta)-, include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of trachyloban-18-oic acid, (4beta)-, include hydroxylated metabolites and other derivatives with rearranged carbon frameworks. These products have been shown to exhibit different levels of biological activity .
Applications De Recherche Scientifique
Trachyloban-18-oic acid, (4beta)-, has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of other bioactive compounds. In biology and medicine, it has shown potential as an inhibitor of the antiapoptotic protein Bcl-xL, which is involved in the regulation of cell death . Additionally, it has exhibited cytotoxicity against certain cancer cell lines, making it a candidate for further research in cancer therapy .
Mécanisme D'action
The mechanism of action of trachyloban-18-oic acid, (4beta)-, involves its interaction with specific molecular targets and pathways. It has been shown to bind weakly to the antiapoptotic protein Bcl-xL, which plays a role in preventing programmed cell death (apoptosis). By inhibiting Bcl-xL, trachyloban-18-oic acid, (4beta)-, may promote apoptosis in cancer cells, thereby exerting its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Trachyloban-18-oic acid, (4beta)-, can be compared to other similar diterpenoid compounds, such as ent-kaurene and ent-atisane derivatives. These compounds share similar structural features but may exhibit different biological activities. The uniqueness of trachyloban-18-oic acid, (4beta)-, lies in its specific pentacyclic carbon skeleton and its potential as an inhibitor of Bcl-xL .
List of Similar Compounds:- ent-Kaurene
- ent-Atisane
- ent-Trachyloban-4beta-ol
- ent-Trachylobane derivatives
Propriétés
Numéro CAS |
26263-39-8 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
methyl (4S,5S,9S,10R,12R,13S,14S)-9,13-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylate |
InChI |
InChI=1S/C20H30O2/c1-18-7-4-5-12(17(21)22-3)13(18)6-8-20-10-15-14(9-16(18)20)19(15,2)11-20/h12-16H,4-11H2,1-3H3/t12-,13-,14+,15-,16-,18-,19-,20?/m0/s1 |
Clé InChI |
VAKFOZRYGYXCLM-HBPMNPHPSA-N |
SMILES isomérique |
C[C@]12CCC[C@@H]([C@@H]1CCC34[C@H]2C[C@@H]5[C@H](C3)[C@]5(C4)C)C(=O)OC |
SMILES canonique |
CC12CCCC(C1CCC34C2CC5C(C3)C5(C4)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



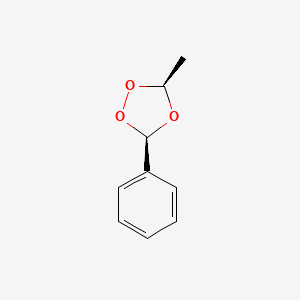

![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)

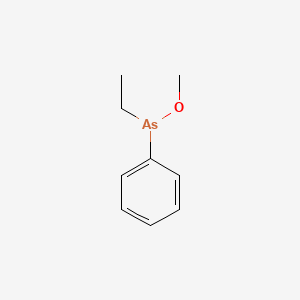

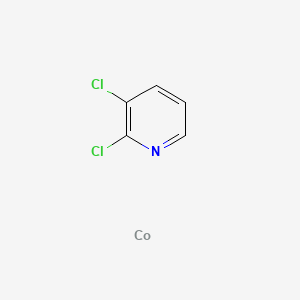
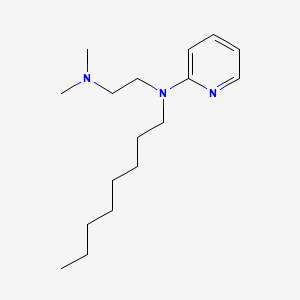
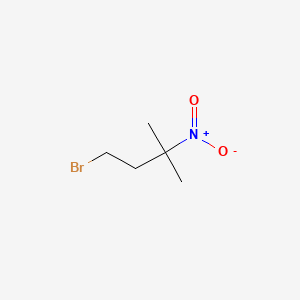

![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)

